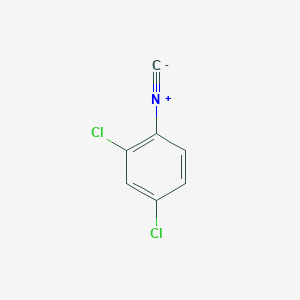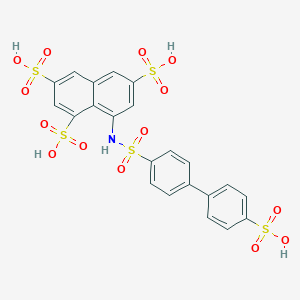
1,3,6-Naphthalenetrisulfonic acid, 8-(((4'-sulfo(1,1'-biphenyl)-4-yl)sulfonyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,6-Naphthalenetrisulfonic acid, 8-(((4'-sulfo(1,1'-biphenyl)-4-yl)sulfonyl)amino)- is a chemical compound that is widely used in scientific research. It is a sulfonic acid derivative of naphthalene and is commonly referred to as NTS. NTS is a water-soluble compound that is commonly used in biochemical and physiological research.
Wirkmechanismus
The mechanism of action of NTS is not fully understood. However, it is believed that NTS binds to proteins and other biomolecules through electrostatic interactions. The binding of NTS to proteins can result in changes in protein conformation, which can affect protein function.
Biochemische Und Physiologische Effekte
NTS has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and cholinesterase. NTS has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of NTS is its water solubility, which makes it easy to use in aqueous solutions. NTS is also relatively stable, which makes it suitable for long-term experiments. However, NTS can be expensive and its synthesis is a complex process, which can limit its use in some labs.
Zukünftige Richtungen
There are a number of future directions for the use of NTS in scientific research. One potential area of research is the use of NTS as a fluorescent probe for the study of protein-protein interactions. Another potential area of research is the use of NTS in the study of protein folding and misfolding. Additionally, NTS may have potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Conclusion:
In conclusion, 1,3,6-Naphthalenetrisulfonic acid, 8-(((4'-sulfo(1,1'-biphenyl)-4-yl)sulfonyl)amino)- is a valuable compound for scientific research. Its ability to bind to proteins and other biomolecules makes it a useful tool for studying a wide range of biological processes. While there are some limitations to its use, the future directions for research with NTS are promising.
Synthesemethoden
The synthesis of NTS involves the reaction of naphthalene with sulfuric acid and oleum. The resulting product is then treated with sodium hydroxide to form the sodium salt of NTS. The synthesis of NTS is a complex process that requires careful control of reaction conditions to ensure the purity of the final product.
Wissenschaftliche Forschungsanwendungen
NTS is widely used in scientific research due to its ability to bind to proteins and other biomolecules. It is commonly used as a fluorescent probe to study the binding of proteins and other biomolecules. NTS is also used in the study of enzyme kinetics and protein folding.
Eigenschaften
CAS-Nummer |
144790-77-2 |
|---|---|
Produktname |
1,3,6-Naphthalenetrisulfonic acid, 8-(((4'-sulfo(1,1'-biphenyl)-4-yl)sulfonyl)amino)- |
Molekularformel |
C22H17NO14S5 |
Molekulargewicht |
679.7 g/mol |
IUPAC-Name |
8-[[4-(4-sulfophenyl)phenyl]sulfonylamino]naphthalene-1,3,6-trisulfonic acid |
InChI |
InChI=1S/C22H17NO14S5/c24-38(25,16-5-1-13(2-6-16)14-3-7-17(8-4-14)39(26,27)28)23-20-11-18(40(29,30)31)9-15-10-19(41(32,33)34)12-21(22(15)20)42(35,36)37/h1-12,23H,(H,26,27,28)(H,29,30,31)(H,32,33,34)(H,35,36,37) |
InChI-Schlüssel |
AWVMSVMBQAYZPL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C=C4S(=O)(=O)O)S(=O)(=O)O |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)O)S(=O)(=O)NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C=C4S(=O)(=O)O)S(=O)(=O)O |
Andere CAS-Nummern |
144790-77-2 |
Synonyme |
8-(((4'-Sulfo(1,1'-biphenyl)-4-yl)sulfonyl)amino)-1,3,6-naphthalenetrisulfonic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



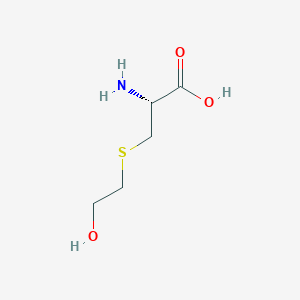
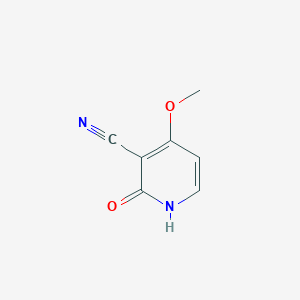
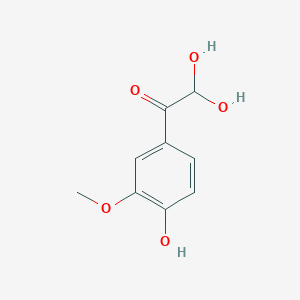
![4,6-Dihydro-thieno[3,4-d]thiazole 5,5-dioxide](/img/structure/B131573.png)
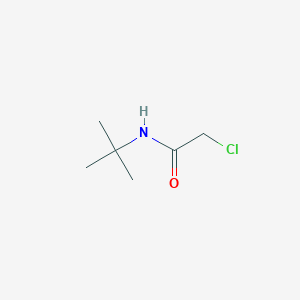
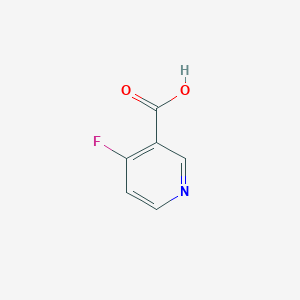
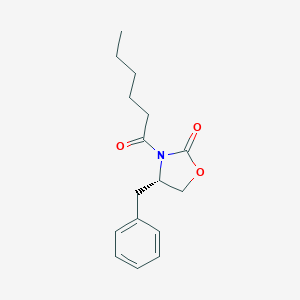
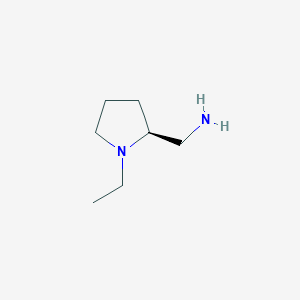
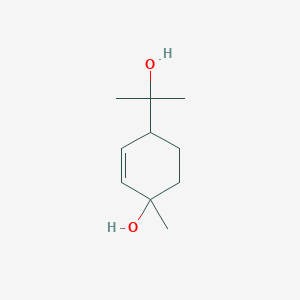
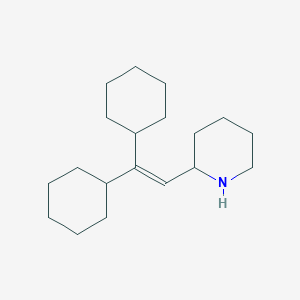
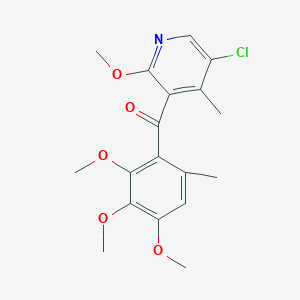
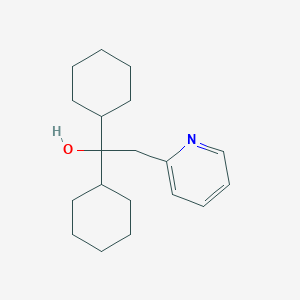
![cis-Octahydropyrrolo[3,4-b]pyridine](/img/structure/B131611.png)
